Cyclohexyl carbamate

Vue d'ensemble

Description

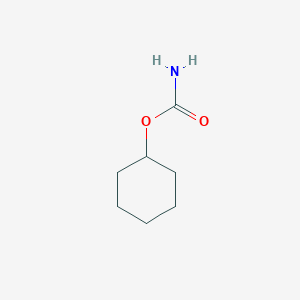

Cyclohexyl carbamate is a carbamate derivative characterized by a cyclohexyl group attached to the carbamate functional group (-O-C(=O)-NH-). It serves as a key intermediate in synthesizing industrially significant compounds such as cyclohexyl isocyanate, which is utilized in resins, coatings, and polyurethane production . The cyclohexyl group adopts a stable chair conformation, enabling precise spatial interactions in chemical and biological systems. For example, in MPI23 (a protease inhibitor), the β-cyclohexyl-alanine substituent aligns parallel to the H41 side chain, facilitating π-orbital interactions critical for binding affinity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with an isocyanate, such as phenyl isocyanate, in the presence of a catalyst like hydrochloric acid. This reaction typically occurs under mild conditions and results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the thermal decomposition of carbamates. This process involves heating the carbamate compound to high temperatures, typically between 250 and 600 degrees Celsius, in a displacement reactor. The thermal decomposition leads to the formation of the desired carbamate product .

Analyse Des Réactions Chimiques

Polymerization Reactions

Cyclohexyl carbamate derivatives serve as monomers in anionic ring-opening polymerization (ROP) to produce polyurethanes (PUs). Key findings include:

Mechanism:

-

Initiation via transurethanization between a urethane anion and a co-initiator (e.g., N-acylurethane).

-

Propagation through acyl activation of the carbamate linkage (Fig. 1) .

Polymerization Performance:

| Initiator System | (Theoretical) | (Observed) | PDI |

|---|---|---|---|

| n-BuLi + I1 | 5,000 | 4,800 | 1.12 |

| n-BuLi + I2 (BzCl) | 5,000 | 3,200 | 1.25 |

| n-BuLi + N-acetylcaprolactam | 5,000 | 4,200 | 1.18 |

The n-BuLi/I1 system achieves near-theoretical molecular weights () with narrow dispersity (PDI < 1.2), indicating controlled polymerization .

Substitution and Functionalization Reactions

Cyclohexyl carbamates undergo carbamoylation and cross-coupling to form complex architectures. Examples include:

Carbamoylation with Cyclohexyl Isocyanate:

Case Study (Compound 35 Synthesis):

| Step | Reagents/Conditions | Yield | Challenge |

|---|---|---|---|

| Debromination | Pd(OAc), KCO, HO | 85% | Ligand-free Suzuki coupling |

| O-Debenzylation | H, Pd/C, cyclohexene | 90% | Selective deprotection |

| Mono-carbamoylation | Cyclohexyl isocyanate, CuCl | 40% | Di-carbamate byproduct (36) |

Mono-carbamoylation selectivity improves with CuCl in DMF, though side reactions persist .

Key Challenges and Advances

-

Catalyst Deactivation: AlO-SiO loses activity due to Al coordination changes .

-

Polymer Control: Initiator-co-initiator synergy (e.g., n-BuLi/I1) enables precise PU synthesis .

-

Selective Functionalization: Steric hindrance and solvent effects critically influence carbamoylation outcomes .

These reactions underscore this compound’s versatility in organic synthesis and polymer chemistry, with ongoing research targeting improved selectivity and sustainability.

Applications De Recherche Scientifique

Medicinal Chemistry

Cyclohexyl carbamate derivatives are increasingly recognized for their potential in drug design and development. They serve as important intermediates in synthesizing bioactive compounds, particularly those targeting specific enzymes or receptors.

Enzyme Inhibition Studies

Research has shown that this compound can act as a reversible inhibitor for fatty acid amide hydrolase (FAAH), which is relevant for pain management and anxiety disorders. A study utilizing density functional theory (DFT) calculations highlighted the interactions between this compound and enzyme active sites, demonstrating its potential as a lead compound for developing FAAH inhibitors .

Drug Development

This compound has been employed in the synthesis of various therapeutic agents, including antipsychotics like Cariprazine. The compound's structure allows for modifications that can enhance pharmacological activity while maintaining favorable safety profiles .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules.

Synthesis Routes

The synthesis of this compound typically involves reactions between cyclohexyl amines and carbonyl compounds, leading to high yields with minimal byproducts. This efficiency is crucial for large-scale industrial applications .

Case Study: Synthesis of Methyl this compound

A notable study demonstrated a practical method for synthesizing methyl this compound using urea and organic carbonates with 100% atom economy, showcasing the compound's utility in green chemistry initiatives .

Cosmetic Applications

This compound compounds have been explored for their cosmetic and dermatological benefits, particularly in anti-cellulite and anti-aging formulations.

Anti-Cellulite Activity

Research indicates that specific this compound derivatives possess anti-cellulite properties. These compounds can enhance skin elasticity and reduce the appearance of cellulite through topical applications .

Anti-Aging Properties

Another application involves the use of this compound in formulations aimed at combating signs of aging. These compounds can improve skin hydration and promote cellular regeneration, making them valuable ingredients in cosmetic products .

Table 1: Summary of this compound Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | FAAH Inhibitor Studies | Effective enzyme inhibition; potential for pain relief |

| Organic Synthesis | Synthesis of Complex Molecules | High yield synthesis methods with minimal waste |

| Cosmetic Formulations | Anti-Cellulite Products | Enhances skin elasticity; reduces cellulite appearance |

| Anti-Aging Products | Skin Hydration and Regeneration | Improves hydration; promotes cellular turnover |

Mécanisme D'action

The mechanism of action of cyclohexyl carbamate involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Conformational Differences

- MPI23 (β-Cyclohexyl-Alanine Derivative) : The cyclohexyl group in MPI23 induces conformational changes in the carbamate moiety, positioning the carbonyl oxygen away from hydrogen bonding with Q187. This contrasts with MPI11, which lacks the bulky cyclohexyl group, resulting in weaker loop displacement .

- O-Methyl-N-Benzyl Carbamate : Compared to cyclohexyl carbamate, the benzyl group introduces aromaticity, altering thermal decomposition kinetics. Benzyl carbamates decompose at higher temperatures (e.g., 220°C vs. 180°C for cyclohexyl analogs), impacting isocyanate synthesis efficiency .

- tert-Butyl Cyclohexylcarbamate : Bulky tert-butyl groups enhance steric protection of the carbamate, improving stability in acidic conditions. This contrasts with unsubstituted cyclohexyl carbamates, which are more reactive in thermal cracking reactions .

Table 1: Structural and Thermal Properties

Pharmacological Activity

- PK68,5 (this compound Derivative) : Exhibits moderate RIPK1 inhibition (IC50 = 23 nM in human cells) but lacks species selectivity, unlike GSK compounds (IC50 < 10 nM). This highlights the balance between efficacy and cross-species applicability .

- Cyclohexyl [3,5-Bis(methylthio)-4-isothiazolyl]carbamate: Modulates eukaryotic lifespan via unknown mechanisms, demonstrating unique biological activity absent in linear alkyl carbamates .

Table 2: Pharmacological Data

| Compound | Target | IC50 (Human) | Species Selectivity |

|---|---|---|---|

| PK68,5 | RIPK1 | 23 nM | None |

| GSK Compounds | RIPK1 | <10 nM | High |

| MPI23 | Protease | ND | High |

Table 3: Industrial Utility

Activité Biologique

Cyclohexyl carbamate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, also known as cyclohexyl N-carbamate, features a cyclohexyl group attached to a carbamate functional group. Its chemical formula is . The compound's structure allows it to participate in various biological interactions, making it a subject of interest in drug design and toxicological assessments.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound derivatives. For instance, the compound (20S,21S)-7-cyclohexyl-21-fluorocamptothecin was synthesized and evaluated for its biological activity. This derivative exhibited significant Topoisomerase I inhibitory activity, which is crucial for cancer treatment due to its role in DNA replication and repair. The compound demonstrated increased metabolic stability and potent antiproliferative effects against various cancer cell lines .

| Compound | Activity | Mechanism |

|---|---|---|

| (20S,21S)-7-cyclohexyl-21-fluorocamptothecin | Antitumor | Topoisomerase I inhibition |

Toxicological Studies

This compound has also been studied for its toxicological effects. A study on carbamate pesticides indicated that compounds similar to this compound could lead to oxidative stress and tissue damage in animal models. Specifically, rats exposed to pirimicarb (a related carbamate) showed significant increases in lipid peroxidation in liver and kidney tissues, highlighting the potential for similar effects with this compound .

| Study Focus | Findings |

|---|---|

| Oxidative Stress | Increased lipid peroxidation in liver and kidney |

| Histopathological Effects | Congestion and fatty degeneration observed |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Its ability to inhibit enzymes such as Topoisomerase I makes it a candidate for antitumor therapy.

- Reactivity with Biological Molecules : The carbamate group can form hydrogen bonds with various biomolecules, influencing cellular processes .

Case Study 1: Antitumor Efficacy

A study conducted on the synthesis of this compound derivatives revealed that modifications to the carbamate structure could enhance antitumor activity. One derivative showed superior antiproliferative effects compared to others tested against human cancer cell lines .

Case Study 2: Toxicity Assessment

In a toxicological assessment involving rats, exposure to this compound resulted in observable signs of toxicity, including neurological symptoms and organ damage. The study emphasized the need for careful evaluation of dosage and exposure duration when considering therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cyclohexyl carbamate derivatives to improve yield and purity?

Methodological Answer:

- Stepwise Functionalization : Use tert-butyl carbamate as a protecting group during multi-step syntheses (e.g., coupling with pyrimidine intermediates via nucleophilic substitution or Buchwald-Hartwig amination) to minimize side reactions .

- Reaction Monitoring : Employ LC-MS or TLC to track intermediates (e.g., nitro-group reduction to amines using Fe/NH₄Cl) and ensure complete conversion .

- Purification : Column chromatography with gradients of EtOAc/hexane is critical for isolating pure products. For example, tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193) achieved 58.7% yield after purification .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- Spectroscopy : Use -/-NMR to confirm regioselectivity in amination reactions (e.g., distinguishing between 2-chloro and 5-nitro positions in pyrimidine derivatives) .

- Mass Spectrometry : ESI-MS (e.g., m/z 386 [M+H]+ for intermediate 193) validates molecular weights .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for biological assays .

Q. How does the stability of this compound vary under acidic or basic conditions?

Methodological Answer:

- Cleavage Kinetics : this compound shows a half-life of >300 min in neat trifluoroacetic acid (TFA) but degrades rapidly (t₁/₂ = 2 min) in formic acid, necessitating controlled deprotection conditions .

- pH-Dependent Stability : Conduct stability studies at varying pH (1–14) using UV-Vis spectroscopy to identify optimal storage buffers (e.g., neutral pH for long-term stability) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reactivity across different solvents?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., SNAr vs. oxidative addition pathways in pyrimidine functionalization) to explain solvent-dependent outcomes. Polar aprotic solvents (e.g., THF) favor SNAr mechanisms, while toluene supports Pd-catalyzed coupling .

- Solvent Parameterization : Use Hansen solubility parameters to predict solvation effects on reaction rates and intermediates .

Q. What strategies address discrepancies in biological activity data for this compound analogs?

Methodiological Answer:

- SAR Analysis : Compare substituent effects (e.g., cyclohexyl vs. cyclopentyl carbamates) on target binding using SPR or ITC. For example, this compound’s rigidity enhances c-Met kinase inhibition (IC₅₀ = 0.12 µM) compared to flexible analogs .

- Metabolite Profiling : Use HPLC-MS/MS to identify hydrolyzed byproducts (e.g., cyclohexylamine) that may confound bioactivity assays .

Q. How can researchers design experiments to validate this compound’s role in enzyme inhibition?

Methodological Answer:

- Kinetic Assays : Measure inhibition constants () for α/β-glucosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides). For example, Mannostatin A’s cyclohexyl ketal derivative shows against β-galactosidase .

- Crystallography : Co-crystallize this compound derivatives with target enzymes (e.g., c-Met) to map binding interactions and guide structure-based optimization .

Q. Data Contradiction Analysis

Q. Why do different studies report conflicting hydrolysis rates for this compound?

Resolution Strategy:

- Standardize Conditions : Compare studies using identical acid concentrations (e.g., 90% TFA vs. 50% HCOOH) and temperatures. This compound degrades 90× faster in HCOOH than TFA due to protonation differences .

- Control Impurities : Trace water in anhydrous TFA accelerates hydrolysis; use Karl Fischer titration to verify solvent dryness .

Q. Tables of Key Data

| Property | This compound | Reference |

|---|---|---|

| Cleavage half-life (TFA) | >300 min | |

| Cleavage half-life (HCOOH) | 180 min | |

| c-Met inhibition (IC₅₀) | 0.12 µM | |

| β-Galactosidase | 1.8 µM |

Propriétés

IUPAC Name |

cyclohexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELWJRRASQDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150031 | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-54-5 | |

| Record name | Cyclohexyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.